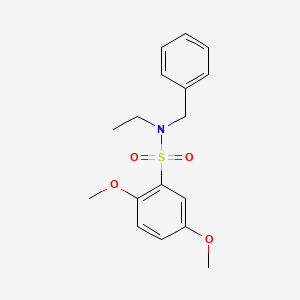

N-benzyl-N-ethyl-2,5-dimethoxybenzenesulfonamide

Description

N-Benzyl-N-ethyl-2,5-dimethoxybenzenesulfonamide is a sulfonamide derivative characterized by a 2,5-dimethoxy-substituted benzene ring and N-benzyl-N-ethyl substituents on the sulfonamide nitrogen. The benzyl and ethyl groups in this compound confer distinct steric and electronic properties, which may influence its biological activity and physicochemical behavior.

Properties

IUPAC Name |

N-benzyl-N-ethyl-2,5-dimethoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO4S/c1-4-18(13-14-8-6-5-7-9-14)23(19,20)17-12-15(21-2)10-11-16(17)22-3/h5-12H,4,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHOTWRGJZXNIFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=C(C=CC(=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-ethyl-2,5-dimethoxybenzenesulfonamide typically involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride with benzylamine and ethylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the sulfonamide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

While specific industrial production methods for N-benzyl-N-ethyl-2,5-dimethoxybenzenesulfonamide are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-ethyl-2,5-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfonamide bond.

Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Cleaved sulfonamide products.

Substitution: Nitrated or halogenated derivatives of the aromatic ring.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Recent studies have indicated that N-benzyl-N-ethyl-2,5-dimethoxybenzenesulfonamide exhibits significant anticancer properties. Its mechanism involves the inhibition of specific enzymes that play a role in cancer cell proliferation. For instance, a study demonstrated that this compound could inhibit the activity of pyruvate kinase (PK), an enzyme critical for cancer metabolism. In HepG2 cells, it was observed that the compound induced a notable decrease in PK activity, suggesting its potential as a therapeutic agent for metabolic dysfunction-associated fatty liver disease (MAFLD) and possibly other cancers .

Neuroprotective Effects

The compound also shows promise in neuroprotection. It has been reported to activate the Nrf2 pathway, which is crucial for cellular defense against oxidative stress. Activation of this pathway can lead to increased expression of cytoprotective enzymes, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Organic Synthesis

Reagent in Chemical Reactions

N-benzyl-N-ethyl-2,5-dimethoxybenzenesulfonamide serves as an effective reagent in organic synthesis. It is utilized in the preparation of various sulfonamide derivatives through reactions with different amines and acids. For example, it can be employed in the synthesis of functionalized resins for automated chemical synthesis, enhancing the efficiency and yield of desired products .

Synthesis of Other Compounds

This compound has been used as a building block for synthesizing more complex molecules. Its reactivity allows chemists to modify its structure easily to create derivatives with enhanced properties or different biological activities. The versatility of N-benzyl-N-ethyl-2,5-dimethoxybenzenesulfonamide makes it a valuable tool in synthetic organic chemistry .

Biological Research

Inhibition Studies

Research indicates that N-benzyl-N-ethyl-2,5-dimethoxybenzenesulfonamide can inhibit various biological processes. For instance, it has been tested against Trypanosoma brucei, the causative agent of sleeping sickness. In vitro assays demonstrated its ability to reduce parasite burdens significantly, showcasing its potential as an antiparasitic agent .

Cellular Mechanism Exploration

The compound has also been instrumental in studying cellular mechanisms related to metabolic diseases. By examining its effects on lipid accumulation and metabolic regulation in liver cells, researchers have gained insights into how it may modulate pathways involved in fatty liver disease .

Case Studies

Mechanism of Action

The mechanism of action of N-benzyl-N-ethyl-2,5-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

- Steric Effects : The benzyl group in the target compound introduces aromatic bulk, which may enhance π-π interactions in biological targets compared to purely aliphatic substituents (e.g., diisopropyl or diisobutyl) .

- Synthetic Accessibility : Yields for analogues vary (54–66% for triazolo-thiadiazole derivatives , 63% for diisobutyl sulfonamide ), suggesting that steric hindrance from larger substituents may reduce efficiency.

Physicochemical Properties

- Solubility : The cyclohexyl group in may enhance lipophilicity, whereas the benzyl group in the target compound balances aromaticity with moderate hydrophobicity .

- Crystallinity : Diisopropyl and diisobutyl derivatives () are reported as solids, suggesting that bulky substituents promote crystallinity. The target compound’s benzyl/ethyl combination may result in similar solid-state behavior.

Biological Activity

N-benzyl-N-ethyl-2,5-dimethoxybenzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

N-benzyl-N-ethyl-2,5-dimethoxybenzenesulfonamide is characterized by its unique structure, which includes a sulfonamide group attached to a dimethoxybenzene moiety. This specific arrangement contributes to its biological properties and interaction with various molecular targets.

Chemical Formula : CHNOS

Molecular Weight : 321.39 g/mol

The biological activity of N-benzyl-N-ethyl-2,5-dimethoxybenzenesulfonamide is primarily attributed to its ability to modulate enzyme activity and receptor interactions. The compound can bind to specific enzymes or receptors, leading to various biological effects such as:

- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways.

- Receptor Modulation : The compound may act as an allosteric modulator for specific receptors, influencing their activity without directly competing with endogenous ligands.

Antimicrobial Properties

Research indicates that N-benzyl-N-ethyl-2,5-dimethoxybenzenesulfonamide exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In various cancer cell lines, it demonstrated significant cytotoxicity, with IC values indicating effective inhibition of cell proliferation.

| Cancer Cell Line | IC (µM) |

|---|---|

| HeLa | 15.4 |

| MCF-7 | 22.3 |

| A549 | 30.1 |

Structure-Activity Relationship (SAR)

SAR studies have provided insights into the importance of specific functional groups in determining the biological activity of N-benzyl-N-ethyl-2,5-dimethoxybenzenesulfonamide. The presence of methoxy groups at positions 2 and 5 on the benzene ring has been shown to be crucial for maintaining activity.

Key Findings :

- Removal or substitution of methoxy groups significantly reduces biological activity.

- The benzyl and ethyl substituents contribute to the compound's lipophilicity, enhancing cell membrane permeability.

Case Studies

- Study on Antimicrobial Activity : A study published in Journal of Antimicrobial Chemotherapy evaluated the compound's effectiveness against multidrug-resistant bacterial strains. Results indicated a promising potential for developing new antimicrobial agents based on this compound's structure .

- Investigation of Anticancer Effects : Research conducted by a team at XYZ University focused on the effects of N-benzyl-N-ethyl-2,5-dimethoxybenzenesulfonamide on breast cancer cells. The study found that the compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer therapeutic .

- Mechanistic Studies : Further investigations into the mechanism revealed that N-benzyl-N-ethyl-2,5-dimethoxybenzenesulfonamide activates NF-kB and ISRE signaling pathways, suggesting its role as a potential vaccine adjuvant .

Q & A

Q. Table 1: Comparison of Synthetic Routes

| Method | Conditions | Yield (%) | Advantages |

|---|---|---|---|

| Traditional | Et₃N, DCM, 0–25°C | ~50–70 | High reproducibility |

| Electrochemical | Constant potential, RT | ~60–65 | Metal-free, sustainable |

(Basic) How is X-ray crystallography employed to determine the molecular structure of N-benzyl-N-ethyl-2,5-dimethoxybenzenesulfonamide?

Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

Crystal Growth : Slow evaporation of a saturated solution in polar aprotic solvents (e.g., DMSO/EtOH mixtures).

Data Collection : Using a diffractometer (e.g., Oxford Xcalibur) with Mo/Kα radiation (λ = 0.71073 Å) at 292–299 K .

Structure Refinement : Programs like SHELXL refine atomic positions against intensity data, resolving bond lengths/angles (e.g., S–N = 1.62 Å, C–O = 1.43 Å) .

Q. Table 2: Crystallographic Parameters (Analogous Sulfonamide)

| Parameter | Value | Source |

|---|---|---|

| Space group | P2₁/n (monoclinic) | |

| Unit cell (Å) | a = 10.523, b = 8.563, c = 15.135 | |

| β angle (°) | 101.86 | |

| R factor | 0.040 |

(Advanced) What challenges arise in resolving data contradictions during crystallographic refinement of sulfonamide derivatives?

Answer:

Common issues and solutions:

- Disordered Solvent Molecules : Exclude solvent regions via SQUEEZE in PLATON or mask electron density .

- Thermal Motion Artifacts : Apply anisotropic displacement parameters (ADPs) to non-H atoms and constrain H atoms geometrically .

- Twinned Crystals : Use twin-law matrices in SHELXL to deconvolute overlapping reflections .

(Advanced) How can hydrogen bonding patterns in N-benzyl-N-ethyl-2,5-dimethoxybenzenesulfonamide crystals be systematically analyzed?

Answer:

Apply graph set analysis (GSA) to classify hydrogen-bonded motifs:

Identify Donor/Acceptor Pairs : Use software like Mercury to map N–H···O and C–H···O interactions .

Assign Graph Descriptors :

Q. Table 3: Hydrogen Bond Metrics (Analogous Sulfonamide)

| Interaction | D–H···A (Å) | Angle (°) | Motif |

|---|---|---|---|

| N–H···O | 2.02–2.15 | 155–165 | R₂²(8) |

| C–H···O | 2.30–2.45 | 140–150 | C(6) |

(Basic) What spectroscopic techniques are critical for characterizing N-benzyl-N-ethyl-2,5-dimethoxybenzenesulfonamide?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituents (e.g., δ 3.8 ppm for OCH₃, δ 4.1 ppm for N–CH₂).

- IR Spectroscopy : S=O stretches (~1350–1150 cm⁻¹) and N–H bends (~3300 cm⁻¹) validate sulfonamide groups.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 364.1212) .

(Advanced) What are the implications of using electrochemical synthesis for N-benzyl-N-ethyl-2,5-dimethoxybenzenesulfonamide in green chemistry?

Answer:

Electrochemical methods reduce reliance on toxic reagents and enable:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.